

synthesis of 1,2-Diphenoxoethane from phenol and ethylene glycol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Diphenoxoethane

Cat. No.: B3422530

[Get Quote](#)

An Application Guide for the Synthesis of **1,2-Diphenoxoethane** from Phenol

Abstract: This document provides a comprehensive guide for the synthesis of **1,2-diphenoxoethane**, a valuable chemical intermediate used as a sensitizer in thermal printing, a high-boiling point solvent, and in the development of pharmaceuticals.^{[1][2][3]} We present a detailed protocol based on the robust Williamson ether synthesis, discuss the underlying chemical principles, offer expert insights into process optimization, and provide troubleshooting guidance. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for the preparation of high-purity **1,2-diphenoxoethane**.

Introduction and Strategic Overview

1,2-Diphenoxoethane (CAS No: 104-66-5) is an off-white crystalline solid with a melting point of 94-96 °C.^[2] Its synthesis is a cornerstone example of ether formation, typically achieved by coupling two equivalents of phenol with an ethylene-based dielectrophile. While several synthetic strategies exist, the most common and industrially scalable approach is the Williamson ether synthesis.^{[4][5]}

This method relies on the SN2 reaction between a nucleophilic phenoxide ion and an alkyl halide.^{[5][6]} For the synthesis of **1,2-diphenoxoethane**, this translates to the reaction of sodium or potassium phenoxide with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.^{[7][8][9]}

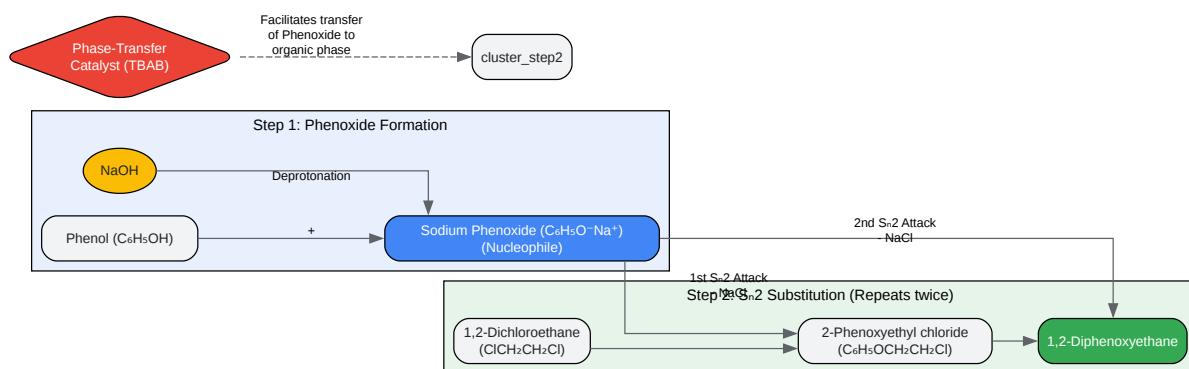
Alternative Synthetic Routes:

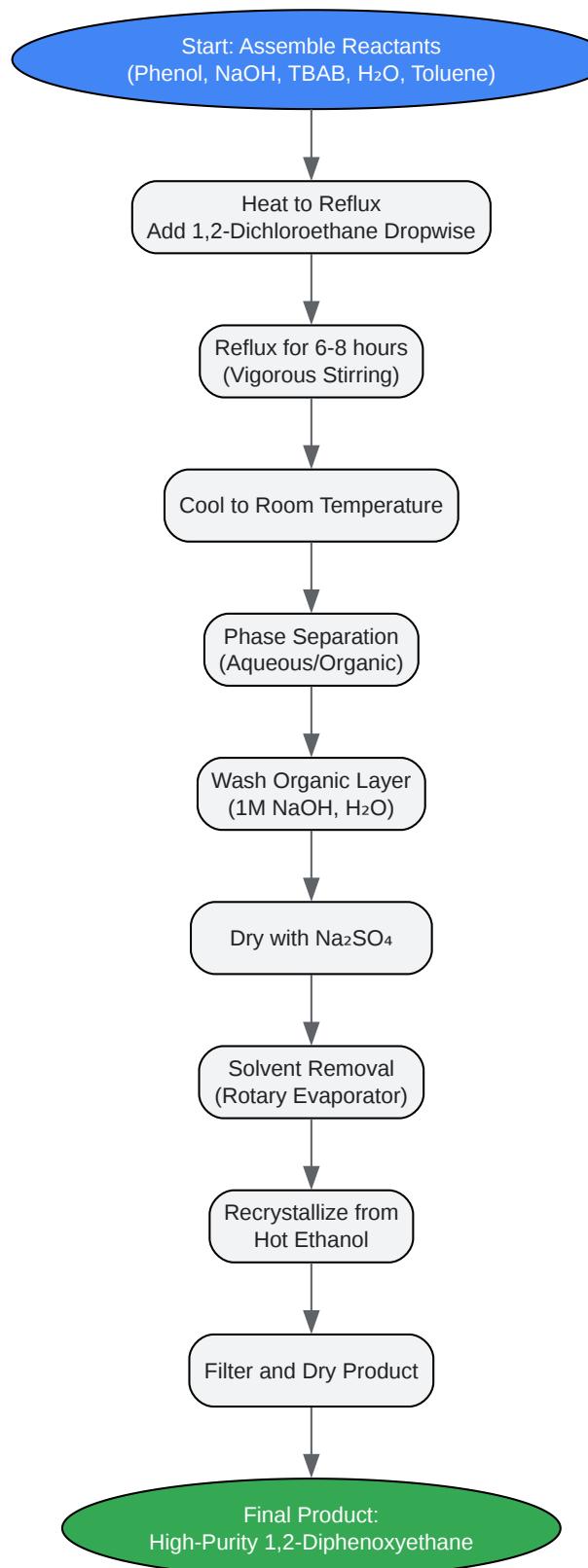
- Mitsunobu Reaction: This reaction allows for the direct coupling of ethylene glycol with phenol under mild conditions using triphenylphosphine (PPh_3) and diethyl azodicarboxylate (DEAD).[10][11][12] While elegant, it generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[10][12]
- Ullmann Condensation: A variation involves the copper-catalyzed reaction of a phenoxide with an aryl halide. While powerful for diaryl ethers, it is less direct for this specific aliphatic-bridged ether.[13]

This guide will focus on the Williamson synthesis due to its cost-effectiveness, scalability, and reliance on readily available starting materials. We will particularly detail a protocol employing phase-transfer catalysis, a technique that significantly enhances reaction rates and efficiency in biphasic systems.[14][15]

The Williamson Ether Synthesis: Mechanism and Rationale

The synthesis proceeds in two fundamental steps, which are often performed in a single pot.


Step 1: Deprotonation of Phenol Phenol is a weak acid. To transform it into a potent nucleophile, it must be deprotonated by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding phenoxide salt. This salt is significantly more nucleophilic than the parent phenol.[13][16]


Step 2: Bimolecular Nucleophilic Substitution (SN2) The phenoxide anion attacks the electrophilic carbon of a 1,2-dihaloethane (e.g., 1,2-dichloroethane). This is a classic $\text{SN}2$ displacement where the phenoxide ion displaces a halide ion.[5] Since the goal is to attach a phenoxy group to both carbons of the ethylene bridge, this process occurs twice.

The overall reaction is: $2 \text{C}_6\text{H}_5\text{OH} + 2 \text{NaOH} + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{OC}_6\text{H}_5 + 2 \text{NaCl} + 2 \text{H}_2\text{O}$

The Role of Phase-Transfer Catalysis (PTC) A significant challenge in this synthesis is that the sodium phenoxide is soluble in an aqueous phase, while the 1,2-dichloroethane is soluble in an organic phase. The reaction is thus limited to the interface between the two layers, resulting in slow rates.[17] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), overcomes this barrier.[18] The lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it from the aqueous phase into the organic phase where it can readily react with the 1,2-dichloroethane.[15][17][19]

Reaction Mechanism: Williamson Ether Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. 1,2-Diphenoxylethane | 104-66-5 [chemicalbook.com]
- 4. US4613682A - Ether synthesis - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 8. Synthesis method of 1,2-diphenoxylethane thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 9. Page loading... [wap.guidechem.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. biomedres.us [biomedres.us]
- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]

- To cite this document: BenchChem. [synthesis of 1,2-Diphenoxylethane from phenol and ethylene glycol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3422530#synthesis-of-1-2-diphenoxylethane-from-phenol-and-ethylene-glycol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com